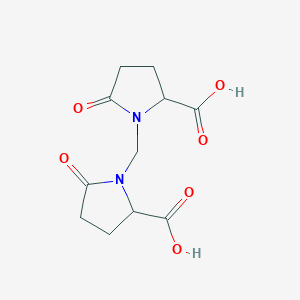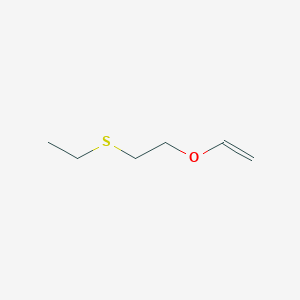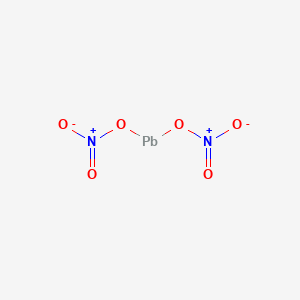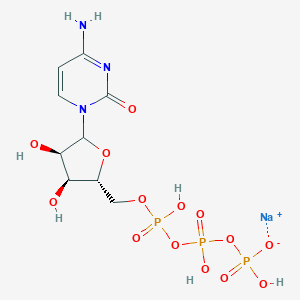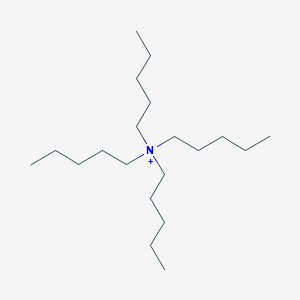
Tetrapentylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapentylammonium (TPA) is a quaternary ammonium compound that has been widely used in scientific research. It is a highly potent compound that has been shown to have various biochemical and physiological effects. TPA has been used in various scientific applications, including ion channel research, electrophysiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Block of Sodium and Potassium Channels
Tetrapentylammonium (TPeA) has been demonstrated to block rat brain type IIA sodium channels in a potential and use-dependent manner. This effect is similar to that observed in cardiac sodium channels. TPeA exhibits slow blocking kinetics and does not significantly affect gating of veratridine-modified channels, suggesting its high affinity binding to brain sodium channels is lost after veratridine modification (Ghatpande, Rao, & Sikdar, 2001). Similarly, tetrapentylammonium was found to block cloned potassium channels in a potent manner, indicating its utility in probing channel structure (Kirsch, Taglialatela, & Brown, 1991).
Interaction with Cardiac Sodium Channels
Studies on human cardiac sodium channels expressed in mammalian cells showed that TPeA causes a concentration-dependent increase in the rate of Na current inactivation. This effect was modulated by external Na concentration, suggesting that external Na ions displace TPeA from its binding site within the pore (O'leary, Kallen, & Horn, 1994).
Application in HPLC Analysis
TPeA, as a phase-transfer agent, is common in PET radiochemistry. However, the official HPLC method for its analysis reported in the European Pharmacopoeia faces challenges in achieving the described separation in new generation reverse-phase columns (Bogni, Cucchi, Laera, Seregni, & Pascali, 2019).
Potentiometric Titration and Phase Transfer Applications
TPeA has been used successfully in the potentiometric titration of quaternary ammonium compounds, cationic surfactants, alkaloids, and other substances of pharmaceutical importance. It serves as an ion-selective electrode in semi-automatic titration (Christopoulos, Diamandis, & Hadjiioannou, 1982). Additionally, TPeA demonstrated effectiveness in the size-dependent phase transfer of gold nanoparticles from water into toluene, based on electrostatic interaction (Cheng & Wang, 2004).
Probing NMDA Channels
TPeA is used in the study of NMDA channels, showing distinct effects on channel closure, desensitization, and agonist dissociation. It was found that TPentA prohibited the channel closure and affected the desensitization gate in NMDA channels, providing insights into channel gating mechanisms (Sobolevsky, Koshelev, & Khodorov, 1999).
Eigenschaften
CAS-Nummer |
15959-61-2 |
|---|---|
Produktname |
Tetrapentylammonium |
Molekularformel |
C20H44N+ |
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
tetrapentylazanium |
InChI |
InChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1 |
InChI-Schlüssel |
GJSGYPDDPQRWPK-UHFFFAOYSA-N |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Kanonische SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Andere CAS-Nummern |
15959-61-2 |
Verwandte CAS-Nummern |
2498-20-6 (iodide) 4965-17-7 (chloride) 866-97-7 (bromide) |
Synonyme |
tetrapentylammonium tetrapentylammonium bromide tetrapentylammonium chloride tetrapentylammonium hydrogen sulfate tetrapentylammonium hydroxide tetrapentylammonium iodide tetrapentylammonium ion tetrapentylammonium metaphosphate (3:1) tetrapentylammonium metaphosphate (4:1) tetrapentylammonium monopicrate tetrapentylammonium nitrate tetrapentylammonium perchlorate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






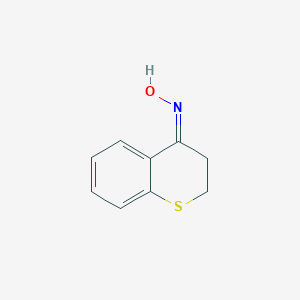
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
